

# Application of Kojic Acid-13C6 in Food and Cosmetic Analysis

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## Compound of Interest

Compound Name: *Kojic acid-13C6*

Cat. No.: *B12370822*

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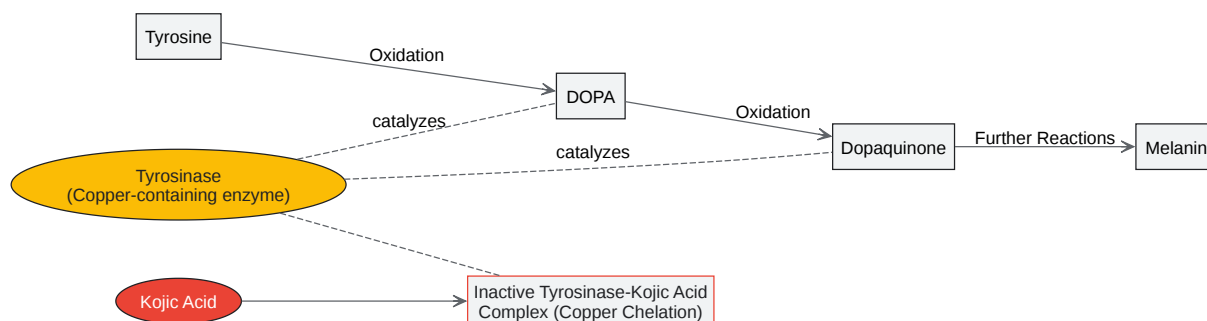
## Introduction

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring metabolite produced by several species of fungi, particularly *Aspergillus oryzae*.<sup>[1][2][3]</sup> It is widely utilized in the food industry as a preservative and anti-browning agent and in the cosmetic industry as a skin-lightening agent due to its ability to inhibit tyrosinase, a key enzyme in melanin synthesis.<sup>[2][4][5]</sup> Given its widespread use and potential health concerns, including possible carcinogenicity, robust and accurate analytical methods are essential for monitoring its concentration in various products.<sup>[3][6]</sup>

**Kojic acid-13C6**, a stable isotope-labeled form of kojic acid, serves as an excellent internal standard for quantitative analysis by mass spectrometry-based methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).<sup>[1][7]</sup> Its use in stable isotope dilution assays allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification of kojic acid in complex matrices like food and cosmetics.<sup>[6][7]</sup> This application note provides detailed protocols for the analysis of kojic acid using **Kojic acid-13C6** as an internal standard.

## Principle of Tyrosinase Inhibition by Kojic Acid

Kojic acid functions as a skin-lightening agent by inhibiting the enzyme tyrosinase, which is crucial for the production of melanin.<sup>[5][8]</sup> It chelates the copper ions in the active site of the tyrosinase enzyme, thereby preventing the conversion of tyrosine to melanin.<sup>[1][8]</sup>



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Caption: Mechanism of Kojic Acid's tyrosinase inhibition.

## Quantitative Analysis of Kojic Acid using Kojic Acid-13C6

The use of **Kojic acid-13C6** as an internal standard in LC-MS/MS analysis provides a robust method for the quantification of kojic acid in complex matrices. The following tables summarize the quantitative data from various studies.

**Table 1: Performance Characteristics of UPLC-MS/MS Method for Kojic Acid in Fermented Foods[6]**

Parameter	Value
Linearity Range	5.0 - 100.0 µg/L
Correlation Coefficient (r)	0.9994
Limit of Detection (LOD)	2 - 5 µg/kg
Limit of Quantification (LOQ)	6 - 15 µg/kg

**Table 2: Performance Characteristics of HPLC-MS/MS Method for Kojic Acid in Foods using Kojic acid-13C6[7]**

Parameter	Solid Samples	Liquid Samples
Linearity Range	0.1 - 2.0 mg/L	0.1 - 2.0 mg/L
Correlation Coefficient (r)	> 0.99	> 0.99
Limit of Quantification (LOQ)	0.1 mg/kg	2.5 mg/kg
Recovery	72.6% - 114%	72.6% - 114%
Relative Standard Deviation (RSD)	≤ 11.4%	≤ 11.4%

**Table 3: Performance Characteristics of UPLC Method for Kojic Acid in Cosmetics[9]**

Parameter	Value
Linearity Range	0.4 - 1.6 µg/mL
Limit of Quantification (LOQ)	0.2 µg/mL

## Experimental Protocols

The following are detailed protocols for the extraction and analysis of kojic acid from food and cosmetic samples using **Kojic acid-13C6** as an internal standard.

### Protocol 1: Analysis of Kojic Acid in Fermented Foods by SPE-UPLC-MS/MS[6]

#### 1. Sample Preparation and Extraction

- Weigh 2.0 g of a solid or semi-solid sample (or 2.0 mL of a liquid sample) into a 50 mL centrifuge tube.
- Add 10.0 mL of 0.1% formic acid in absolute ethyl alcohol.

- Add a precise amount of **Kojic acid-13C6** internal standard solution.
- Vortex for 1 minute.
- Extract using ultrasonication for 20 minutes.
- Centrifuge at 8000 rpm for 5 minutes.
- Collect the supernatant.
- Repeat the extraction with another 10.0 mL of the extraction solvent.
- Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue with 2.0 mL of ultrapure water.

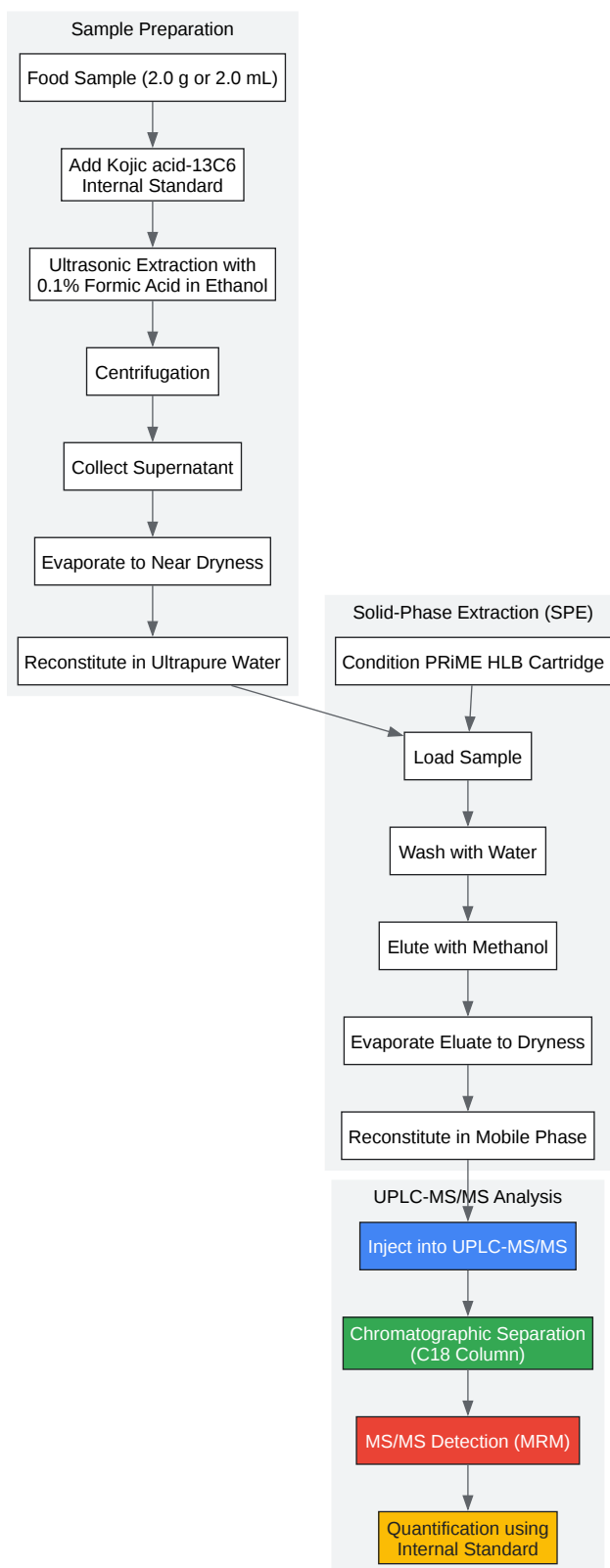
## 2. Solid-Phase Extraction (SPE) Cleanup

- Condition a PRiME HLB SPE cartridge with 3.0 mL of methanol followed by 3.0 mL of ultrapure water.
- Load the reconstituted sample onto the SPE cartridge.
- Wash the cartridge with 3.0 mL of water.
- Elute the analyte with 4.0 mL of methanol.
- Evaporate the eluate to dryness under a nitrogen stream at 40°C.
- Reconstitute the residue in 1.0 mL of the initial mobile phase for UPLC-MS/MS analysis.

## 3. UPLC-MS/MS Conditions

- Chromatographic Column: ACQUITY UPLC® BEH C18 (100 mm × 2.1 mm, 1.7 µm)
- Mobile Phase A: 0.1% formic acid in 5 mmol/L ammonium acetate solution
- Mobile Phase B: 0.1% formic acid in acetonitrile

- Gradient Elution: A suitable gradient program to separate kojic acid.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5  $\mu$ L
- Ionization Mode: Electrospray Positive Ionization (ESI+)
- MS Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
  - Kojic acid: m/z 143  $\rightarrow$  97, 143  $\rightarrow$  125
  - **Kojic acid-13C6**: m/z 149  $\rightarrow$  102, 149  $\rightarrow$  131



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Caption: Workflow for Kojic Acid analysis in food.

## Protocol 2: Analysis of Kojic Acid in Cosmetics by UPLC-MS/MS[10][11]

### 1. Sample Preparation and Extraction

- Weigh 0.5 g of the cosmetic sample (e.g., cream, lotion) into a 50 mL centrifuge tube.
- Add 5.0 mL of sodium chloride and 5.0 mL of dichloromethane to disperse the sample.
- Add a precise amount of **Kojic acid-13C6** internal standard solution.
- Vortex vigorously.
- Add 25 mL of 0.015 mol/L potassium dihydrogen phosphate solution and perform supersonic extraction.
- Centrifuge at 8000 rpm for 5 minutes.
- Collect the supernatant for SPE cleanup.

### 2. Solid-Phase Extraction (SPE) Cleanup

- Activate an HLB SPE cartridge (200mg/6mL) with 3 mL of methanol followed by 3 mL of ultrapure water.
- Transfer 4 mL of the sample extract supernatant onto the conditioned cartridge at a flow rate of 1 mL/min.
- Collect the effluent.
- Elute the cartridge with 10 mL of 2% acetic acid in methanol solution.
- Collect the eluate and evaporate to near dryness at 45°C.
- Reconstitute the residue with 1.0 mL of 0.2% formic acid in acetonitrile.
- Filter through a 0.22 µm membrane filter before UPLC-MS/MS analysis.

### 3. UPLC-MS/MS Conditions

- Chromatographic Column: C18 column suitable for UPLC.
- Mobile Phase A: Acetonitrile
- Mobile Phase B: Water with 0.2% Formic Acid
- Gradient Elution: A suitable gradient program to separate kojic acid.
- Ionization Mode: Electrospray ionization with positive and negative ion alternate scanning.
- MS Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions: (To be optimized for the specific instrument)
  - Kojic acid (positive ion):  $m/z$  143.00  $\rightarrow$  97.05
  - **Kojic acid-13C6**: (To be determined based on a precursor ion of approximately  $m/z$  149)

## Conclusion

The use of **Kojic acid-13C6** as an internal standard provides a highly reliable and accurate method for the quantification of kojic acid in diverse and complex matrices such as food and cosmetic products. The detailed protocols and performance data presented in this application note demonstrate the effectiveness of stable isotope dilution assays coupled with UPLC-MS/MS for regulatory monitoring, quality control, and research and development in the food and cosmetic industries. The methodologies outlined are sensitive, precise, and can be adapted to various laboratory settings.

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